molecular formula C10H15NO2S B13303291 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene

Cat. No.: B13303291
M. Wt: 213.30 g/mol
InChI Key: HKZLJZTVWOVMEL-SECBINFHSA-N
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Description

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of an aminopropyl group and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Functionalization: The benzene ring is functionalized with a methylsulfonyl group through sulfonation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1R)-1-Aminopentyl)-3-(methylsulfonyl)benzene: Similar structure with a longer alkyl chain.

    1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene: Similar structure with a shorter alkyl chain.

    1-((1R)-1-Aminobutyl)-2-(methylsulfonyl)benzene: Similar structure with a different alkyl chain length.

Uniqueness

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopropyl and methylsulfonyl groups allows for versatile interactions and applications in various fields.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1R)-1-(2-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1

InChI Key

HKZLJZTVWOVMEL-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1S(=O)(=O)C)N

Canonical SMILES

CCC(C1=CC=CC=C1S(=O)(=O)C)N

Origin of Product

United States

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